Hexa-O-acetyl-D-mannitol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hexa-O-acetyl-D-mannitol is typically synthesized by acetylating D-mannitol. The process involves the reaction of D-mannitol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds as follows: [ \text{D-Mannitol} + 6 \text{Acetic Anhydride} \rightarrow \text{this compound} + 6 \text{Acetic Acid} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but is scaled up. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Análisis De Reacciones Químicas

Types of Reactions: Hexa-O-acetyl-D-mannitol can undergo various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed back to hydroxyl groups under acidic or basic conditions, regenerating D-mannitol.

Oxidation: The compound can be oxidized to produce corresponding carboxylic acids.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products:

Hydrolysis: D-mannitol.

Oxidation: Corresponding carboxylic acids.

Substitution: Derivatives with different functional groups replacing the acetyl groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Hexa-O-acetyl-D-mannitol has been investigated for its pharmacological properties, particularly in relation to cholesterol metabolism. Research indicates that this compound can inhibit the overexpression of cholesterol transporters ABCG5 and ABCG8, which are linked to cholesterol absorption and metabolism in the intestines. In studies involving hypercholesterolemic mice, this compound demonstrated hypocholesterolemic effects, leading to a reduction in total cholesterol levels without adversely affecting liver function .

Case Study: Hypocholesterolemic Effects

- Study Design : Mice were treated with this compound alongside a hydroalcoholic extract from Eryngium carlinae.

- Findings : The treatment resulted in decreased levels of total and non-HDL cholesterol while maintaining HDL cholesterol levels . The compound's ability to modulate the expression of intestinal transporters suggests its potential as a therapeutic agent for managing cholesterol levels.

Organic Synthesis

The synthesis of this compound is notable for its eco-friendly approach utilizing clays and ultrasound irradiation. This method enhances reaction efficiency and reduces environmental impact by minimizing waste and utilizing reusable catalysts .

Synthesis Methodology

- Materials : D-mannitol, acetic anhydride, montmorillonite clay (K10), and ultrasound irradiation.

- Procedure : The reaction mixture is subjected to ultrasonic energy at elevated temperatures, facilitating the acetylation process. This method allows for high yields of this compound with minimal by-products .

Biochemical Research

This compound serves as an important reagent in biochemical research due to its structural similarity to D-mannitol. Its acetylated form can be utilized in various assays and studies focusing on carbohydrate metabolism and enzyme interactions.

Applications in Biochemistry

- Enzyme Inhibition Studies : The compound can be used to study the inhibition mechanisms of enzymes involved in carbohydrate metabolism.

- Metabolic Pathway Analysis : Its effects on metabolic pathways related to lipids and carbohydrates can provide insights into metabolic disorders.

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Mecanismo De Acción

The mechanism of action of Hexa-O-acetyl-D-mannitol primarily involves its role as a protecting group. By acetylating the hydroxyl groups of D-mannitol, the compound prevents unwanted reactions at these sites during synthetic procedures. This allows for selective reactions to occur at other functional groups. The acetyl groups can later be removed under controlled conditions to regenerate the original hydroxyl functionalities .

Comparación Con Compuestos Similares

Hexa-O-acetyl-D-mannitol can be compared with other acetylated sugar derivatives such as:

- Hexa-O-acetyl-D-glucose

- Hexa-O-acetyl-D-galactose

- Hexa-O-acetyl-D-fructose

Uniqueness: this compound is unique due to its specific structure and the presence of six acetyl groups, which provide distinct reactivity and protection characteristics compared to other acetylated sugars. Its use as a protecting group in synthetic chemistry is particularly valuable due to the stability and ease of removal of the acetyl groups .

Actividad Biológica

Hexa-O-acetyl-D-mannitol is a derivative of D-mannitol, a sugar alcohol that has garnered attention for its various biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

This compound is synthesized through the acetylation of D-mannitol using acetic anhydride in the presence of a catalyst, such as K10 montmorillonite clay. The process typically yields around 67-70% of the desired product. The structure can be confirmed using techniques like NMR spectroscopy, which reveals distinct chemical shifts corresponding to the acetyl groups attached to the mannitol backbone .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have shown that it can scavenge free radicals, thereby potentially reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage and may have implications in aging and various diseases .

Hypocholesterolemic Effects

This compound has been studied for its hypocholesterolemic effects. It has been reported to inhibit the overexpression of proteins such as ABCG5 and ABCG8, which are involved in cholesterol absorption and transport. This inhibition can lead to reduced cholesterol levels in the bloodstream, making it a candidate for managing hypercholesterolemia .

Cytotoxicity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In one study, this compound demonstrated selective cytotoxicity, indicating its potential as an anticancer agent. The mechanism of action appears to involve apoptosis induction in cancer cells while sparing normal cells .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cholesterol Management : A clinical trial involving subjects with elevated cholesterol levels showed that supplementation with this compound resulted in a statistically significant reduction in LDL cholesterol levels after 12 weeks of treatment .

- Antioxidant Efficacy : In a controlled study, patients receiving this compound showed improved markers of oxidative stress compared to a placebo group. This suggests its role in enhancing the body’s antioxidant defenses .

- Cytotoxic Activity : Laboratory studies demonstrated that this compound exhibited potent cytotoxic effects against breast cancer cell lines, with IC50 values indicating effectiveness at low concentrations. Further research is needed to explore its mechanisms and potential clinical applications .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

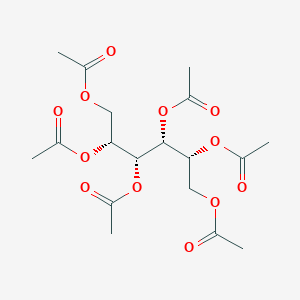

2,3,4,5,6-pentaacetyloxyhexyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O12/c1-9(19)25-7-15(27-11(3)21)17(29-13(5)23)18(30-14(6)24)16(28-12(4)22)8-26-10(2)20/h15-18H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVBTKVPPOFGAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80968159 | |

| Record name | 1,2,3,4,5,6-Hexa-O-acetylhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7208-47-1, 5346-77-0, 642-00-2 | |

| Record name | D-Glucitol, 1,2,3,4,5,6-hexaacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007208471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucitol, hexaacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Galactitol, hexaacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mannitol, hexaacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Glucitol, 1,2,3,4,5,6-hexaacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4,5,6-Hexa-O-acetylhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexa-O-acetyl-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.